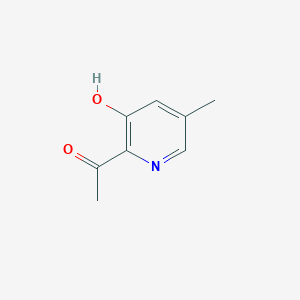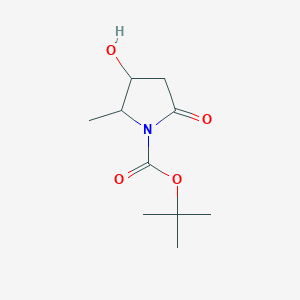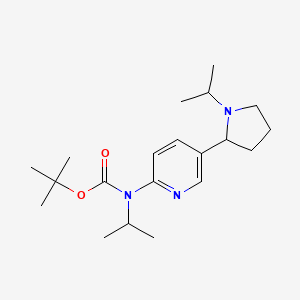![molecular formula C13H20O2 B11818161 1-(6,6-Dimethyl-1-bicyclo[3.1.1]hept-2-enyl)ethyl acetate](/img/structure/B11818161.png)
1-(6,6-Dimethyl-1-bicyclo[3.1.1]hept-2-enyl)ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6,6-Dimethyl-1-bicyclo[3.1.1]hept-2-enyl)ethyl acetate, also known as Myrtanyl acetate, is an organic compound with the molecular formula C12H20O2. It is a derivative of bicyclo[3.1.1]heptane and is characterized by its unique bicyclic structure. This compound is known for its pleasant aroma and is often used in the fragrance industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,6-Dimethyl-1-bicyclo[3.1.1]hept-2-enyl)ethyl acetate typically involves the esterification of myrtenol (6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of heterogeneous catalysts, such as Mo/W/Zn–SiO2, has been explored to enhance the efficiency of the esterification process .
Analyse Des Réactions Chimiques
Types of Reactions
1-(6,6-Dimethyl-1-bicyclo[3.1.1]hept-2-enyl)ethyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted esters or amides.
Applications De Recherche Scientifique
1-(6,6-Dimethyl-1-bicyclo[3.1.1]hept-2-enyl)ethyl acetate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Widely used in the fragrance industry due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of 1-(6,6-Dimethyl-1-bicyclo[3.1.1]hept-2-enyl)ethyl acetate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to exert its effects through modulation of signaling pathways involved in inflammation and microbial growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Myrtenol: A related compound with a hydroxyl group instead of an acetate group.
Nopyl acetate: Another bicyclic compound with similar structural features.
Nopol: A compound with a similar bicyclic structure but different functional groups
Uniqueness
1-(6,6-Dimethyl-1-bicyclo[3.1.1]hept-2-enyl)ethyl acetate is unique due to its specific ester functional group, which imparts distinct chemical and physical properties. Its pleasant aroma and potential biological activities make it valuable in various applications.
Propriétés
Formule moléculaire |
C13H20O2 |
|---|---|
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
1-(6,6-dimethyl-1-bicyclo[3.1.1]hept-2-enyl)ethyl acetate |
InChI |
InChI=1S/C13H20O2/c1-9(15-10(2)14)13-7-5-6-11(8-13)12(13,3)4/h5,7,9,11H,6,8H2,1-4H3 |
Clé InChI |
DQHHCGKQOMJFAB-UHFFFAOYSA-N |
SMILES canonique |
CC(C12CC(C1(C)C)CC=C2)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-butyl 2-[(E)-N'-hydroxycarbamimidoyl]azetidine-1-carboxylate](/img/structure/B11818095.png)


![7-chloro-3-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11818105.png)

![(1Alpha,8alpha,9alpha)-bicyclo[6.1.0]non-4-ene-9-carboxylic acid ethyl ester](/img/structure/B11818119.png)





